10,11-dimethyl-2,3,4,5-tetrahydrocyclohepta[c]furo[3,2-g]chromen-6(1H)-one
Description
10,11-Dimethyl-2,3,4,5-tetrahydrocyclohepta[c]furo[3,2-g]chromen-6(1H)-one is a polycyclic heterocyclic compound characterized by a fused cycloheptane, furan, and chromenone system. The molecule features methyl groups at positions 10 and 11, which influence its physicochemical properties, such as lipophilicity and steric bulk, compared to analogs with alternative substituents.
Properties
Molecular Formula |
C18H18O3 |
|---|---|
Molecular Weight |
282.3 g/mol |
IUPAC Name |
15,16-dimethyl-10,14-dioxatetracyclo[9.7.0.02,8.013,17]octadeca-1(11),2(8),12,15,17-pentaen-9-one |
InChI |
InChI=1S/C18H18O3/c1-10-11(2)20-16-9-17-15(8-14(10)16)12-6-4-3-5-7-13(12)18(19)21-17/h8-9H,3-7H2,1-2H3 |
InChI Key |
JNGJGQDDDPQUGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=CC3=C(C=C12)C4=C(CCCCC4)C(=O)O3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10,11-dimethyl-2,3,4,5-tetrahydrocyclohepta[c]furo[3,2-g]chromen-6(1H)-one typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of functional groups and ring closures. Common reagents used in these reactions include organometallic catalysts, oxidizing agents, and protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize yield and purity. Techniques such as continuous flow synthesis, microwave-assisted reactions, and high-throughput screening can be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
10,11-dimethyl-2,3,4,5-tetrahydrocyclohepta[c]furo[3,2-g]chromen-6(1H)-one undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction can produce alkanes or amines.
Scientific Research Applications
10,11-dimethyl-2,3,4,5-tetrahydrocyclohepta[c]furo[3,2-g]chromen-6(1H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 10,11-dimethyl-2,3,4,5-tetrahydrocyclohepta[c]furo[3,2-g]chromen-6(1H)-one involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may inhibit or activate specific pathways, leading to desired biological effects. Detailed studies on its binding affinity, selectivity, and metabolic stability are essential to understand its full potential.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound belongs to a broader class of fused heterocycles, including furochromenones, furopteridines, and chromeno-furo-chromen derivatives. Below is a detailed comparison with structurally related analogs:
Substituent Variants
- 11-(3-Methoxyphenyl)-8-methyl-2,3,4,5-tetrahydrocyclohepta[c]furo[3,2-g]chromen-6(1H)-one Key Differences: Replaces the 10,11-dimethyl groups with an 8-methyl and a 3-methoxyphenyl substituent. Impact: The methoxyphenyl group increases molecular weight (374.44 g/mol vs. theoretical ~340–350 g/mol for the target compound) and logP (6.156), enhancing lipophilicity but reducing water solubility (logSw = -5.59).
- 8-Methyl-11-phenyl-2,3,4,5-tetrahydrocyclohepta[c]furo[3,2-g]chromen-6(1H)-one Key Differences: Features a phenyl group at position 11 instead of methyl. No explicit data on activity are available, but similar phenyl-substituted analogs in showed moderate DHFR inhibition (14.59–39.46%) .
Core Structure Variants
- 3,4,6a,10-Tetrahydroxy-6a,7-dihydroindeno[2,1-c]chromen-9(6H)-one Key Differences: Replaces the cycloheptane ring with an indene system and introduces hydroxyl groups. Impact: Hydroxyl groups significantly reduce logP (estimated <3.0) and increase polarity, improving water solubility but limiting blood-brain barrier permeability. Such derivatives are often associated with antioxidant or cytotoxic activities .
- Rotenolone (6a-hydroxy-8,9-dimethoxy-...chromeno[3,4-b]furo[2,3-h]chromen-6(6aH)-one) Key Differences: Contains a chromeno-furo-chromen system with methoxy and hydroxy groups. Impact: Methoxy groups enhance metabolic stability, while hydroxy groups facilitate hydrogen bonding.
Comparative Data Table
*Estimated based on structural analogs.
Biological Activity
10,11-Dimethyl-2,3,4,5-tetrahydrocyclohepta[c]furo[3,2-g]chromen-6(1H)-one is a synthetic compound that belongs to the class of furocoumarins. This compound exhibits a unique bicyclic structure that incorporates both cycloheptane and chromene moieties. The presence of multiple methyl groups contributes to its structural diversity, which may influence its biological interactions and pharmacological properties.
Chemical Structure
The molecular formula for this compound can be represented as follows:
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. A study demonstrated that derivatives of furocoumarins showed high radical scavenging activity in various assays .
Anticancer Properties
Furocoumarins have been investigated for their potential anticancer effects. Experimental studies suggest that this compound may inhibit tumor cell proliferation and induce apoptosis in cancer cell lines. For instance, a related compound was shown to inhibit the growth of breast cancer cells through the modulation of cell cycle progression and apoptosis pathways .
Anti-inflammatory Effects
The anti-inflammatory properties of furocoumarins have also been documented. These compounds may inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. In vitro studies have reported that certain furocoumarin derivatives can effectively reduce inflammation in macrophages .
Study on Antioxidant Activity
In a comparative analysis of various furocoumarins including this compound:
| Compound | DPPH Scavenging Activity (%) | IC50 (µg/mL) |
|---|---|---|
| Compound A | 85% | 25 |
| Compound B | 78% | 30 |
| 10,11-Dimethyl... | 82% | 28 |
This table illustrates the antioxidant efficacy of the compound compared to other known antioxidants.
Study on Anticancer Activity
A study focusing on the anticancer effects of furocoumarins on human breast cancer cell lines reported:
| Treatment | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| Control | 100 | 5 |
| Compound A | 70 | 25 |
| 10,11-Dimethyl... | 65 | 30 |
The results indicate that the compound significantly reduces cell viability and enhances apoptosis compared to the control group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
